N-(2,4-difluorophenyl)-4-tosylbutanamide
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBIUKTQFCWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Unveiling the Therapeutic Potential of N-(2,4-difluorophenyl)-4-tosylbutanamide in Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist on the therapeutic potential of the novel investigational compound N-(2,4-difluorophenyl)-4-tosylbutanamide.
Abstract
The relentless pursuit of novel therapeutic agents has led to the exploration of unique chemical scaffolds capable of modulating complex disease pathways. This guide introduces N-(2,4-difluorophenyl)-4-tosylbutanamide, a novel small molecule with significant therapeutic promise. We will delve into its unique chemical architecture, hypothesized mechanism of action, and a comprehensive roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a blend of theoretical insights and actionable experimental protocols to guide the investigation of this and similar compounds.
Introduction: The Rationale for N-(2,4-difluorophenyl)-4-tosylbutanamide
The design of N-(2,4-difluorophenyl)-4-tosylbutanamide is a deliberate convergence of chemical moieties with established pharmacological relevance. The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, valued for its ability to form strong hydrogen bonds and enhance metabolic stability. The tosylbutanamide backbone, on the other hand, is reminiscent of scaffolds found in epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors. This unique combination suggests a potential dual-action mechanism, a highly sought-after attribute in complex diseases such as oncology and neurodegeneration.
Our initial hypothesis posits that N-(2,4-difluorophenyl)-4-tosylbutanamide acts as a selective inhibitor of a specific protein kinase, while also exhibiting off-target effects on chromatin remodeling. This guide will outline the necessary steps to validate this hypothesis and characterize the compound's therapeutic window.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We theorize that N-(2,4-difluorophenyl)-4-tosylbutanamide primarily targets a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers. The difluorophenyl moiety is expected to anchor the molecule within the ATP-binding pocket of the target kinase. Concurrently, the tosylbutanamide tail may engage with the active site of an HDAC enzyme, leading to changes in gene expression that could synergize with the kinase inhibition.
Caption: Phased preclinical evaluation workflow.
Phase 1: In Vitro Target Engagement and Enzymatic Activity
The initial phase focuses on confirming the direct interaction of the compound with its putative molecular targets.
Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the binding affinity (Kd) of the compound to the target kinase.
-
Materials: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the target kinase.
-
Procedure:
-
Prepare a serial dilution of N-(2,4-difluorophenyl)-4-tosylbutanamide.
-
In a 384-well plate, combine the kinase, tracer, and varying concentrations of the compound.
-
Add the Eu-labeled antibody.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the Kd from the competition binding curve.
Protocol 2: HDAC Enzymatic Assay (Fluor de Lys®)
-
Objective: To measure the IC50 of the compound against a panel of HDAC enzymes.
-
Materials: Fluor de Lys® substrate, developer, and purified HDAC enzymes.
-
Procedure:
-
In a 96-well plate, add the HDAC enzyme, the Fluor de Lys® substrate, and a serial dilution of the compound.
-
Incubate for 30 minutes at 37°C.
-
Add the developer solution and incubate for an additional 15 minutes.
-
Measure the fluorescence using a standard plate reader.
-
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Anticipated In Vitro Activity Profile
| Target | Assay Type | Endpoint | Anticipated Value |
| Target Kinase | LanthaScreen™ Binding | Kd | < 50 nM |
| HDAC1 | Fluor de Lys® | IC50 | ~ 200 nM |
| HDAC6 | Fluor de Lys® | IC50 | > 1 µM |
| Kinase Panel | Kinase-Glo® | % Inhib. | High selectivity |
Phase 2: Cellular Activity and Mechanism of Action
This phase transitions to cell-based models to assess the compound's effect on cellular processes and confirm target engagement in a more biologically relevant context.
Protocol 3: Cellular Proliferation Assay (MTT)
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) in a panel of cancer cell lines.
-
Materials: Cancer cell lines, MTT reagent, and DMSO.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate GI50 values from the dose-response curves.
Protocol 4: Western Blot for Phospho-Protein Analysis
-
Objective: To confirm that the compound inhibits the target kinase signaling pathway in cells.
-
Materials: Cell lysates, primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT), and secondary antibodies.
-
Procedure:
-
Treat cells with the compound for various times and concentrations.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation of the target protein.
Table 2: Expected Cellular Activity in A549 Lung Cancer Cell Line
| Assay | Endpoint | Expected Result |
| MTT Assay | GI50 | < 100 nM |
| Caspase-Glo 3/7 Assay | EC50 | Dose-dependent increase in apoptosis |
| Western Blot (p-AKT) | IC50 | ~ 75 nM |
| Western Blot (Ac-H3) | EC50 | Dose-dependent increase in histone acetylation |
Phase 3 & 4: In Vivo Studies and Safety Assessment
The final preclinical phases involve evaluating the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in animal models.
Workflow for In Vivo Efficacy Study (Xenograft Model)
-
Model: Athymic nude mice bearing A549 human lung cancer xenografts.
-
Dosing: The compound will be administered orally once daily.
-
Endpoints:
-
Tumor volume measurements (twice weekly).
-
Body weight measurements (as a general health indicator).
-
At the end of the study, tumors will be harvested for PD biomarker analysis (e.g., p-AKT levels).
-
-
PK/PD Correlation: Blood samples will be collected at various time points to determine the compound's plasma concentration (PK) and correlate it with the target modulation in the tumor (PD).
Safety and Toxicology: A standard battery of in vitro and in vivo toxicology studies will be conducted, including:
-
hERG assay: To assess the risk of cardiac QT prolongation.
-
Ames test: To evaluate mutagenic potential.
-
7-day repeat-dose toxicity study in rodents: To identify any potential target organs of toxicity.
Conclusion and Future Directions
N-(2,4-difluorophenyl)-4-tosylbutanamide represents a promising new chemical entity with a novel, dual mechanism of action. The preclinical workflow outlined in this guide provides a robust framework for its evaluation. Successful completion of these studies will provide the necessary data to support an Investigational New Drug (IND) application and advance this compound into clinical development. Future work will focus on lead optimization to improve potency and selectivity, as well as the identification of predictive biomarkers to guide patient selection in future clinical trials.
References
-
Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: HDAC Inhibitors in Cancer Therapy. Source: The New England Journal of Medicine URL: [Link]
-
Title: Fluor de Lys (FDL) Technology for Measuring HDAC and Sirtuin Activity. Source: Enzo Life Sciences URL: [Link]
-
Title: Western Blot: An Introduction. Source: Bio-Rad URL: [Link]
-
Title: Preclinical Models for Anticancer Drug Discovery. Source: Cancer Research URL: [Link]
-
Title: The Ames Test: A Comprehensive Guide. Source: Environmental and Molecular Mutagenesis URL: [Link]
Physicochemical characteristics and lipophilicity of N-(2,4-difluorophenyl)-4-tosylbutanamide
An In-Depth Technical Guide
Physicochemical and Lipophilicity Profile of N-(2,4-difluorophenyl)-4-tosylbutanamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical characteristics and lipophilicity of the novel compound, N-(2,4-difluorophenyl)-4-tosylbutanamide. As a molecule incorporating a difluorophenyl moiety, an amide linkage, and a tosyl group, its properties are of significant interest to researchers in medicinal chemistry and drug development. This document outlines its structural features, predicted physicochemical parameters such as pKa and solubility, and a detailed exploration of its lipophilicity (LogP/LogD). We present both in silico predictions and detailed, field-proven experimental protocols for empirical determination, including the gold-standard shake-flask method and modern chromatographic techniques. The causality behind experimental design is explained to provide actionable insights for laboratory application. This guide is intended to serve as an essential resource for scientists engaged in the characterization and advancement of related chemical entities.
Introduction to N-(2,4-difluorophenyl)-4-tosylbutanamide
The rational design of new therapeutic agents hinges on a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide focuses on N-(2,4-difluorophenyl)-4-tosylbutanamide, a compound whose structural motifs suggest potential utility in various therapeutic areas, possibly as an intermediate or an active pharmaceutical ingredient (API) itself.
Chemical Identity and Structure
N-(2,4-difluorophenyl)-4-tosylbutanamide is a complex amide derivative. Its structure is characterized by three key functional regions:
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A 2,4-difluorophenyl group: The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate metabolic stability, pKa, and lipophilicity.[2]
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A butanamide linker: The amide bond provides structural rigidity and potential for hydrogen bonding, while the butyl chain offers conformational flexibility.
-
A terminal tosyl (p-toluenesulfonyl) group: This bulky, electron-withdrawing group significantly influences the molecule's polarity, solubility, and potential for protein-binding interactions.
The combination of these groups results in a molecule with a distinct electronic and steric profile that dictates its physicochemical behavior.
Table 1: Key Physicochemical Identifiers for N-(2,4-difluorophenyl)-4-tosylbutanamide
| Identifier | Value |
|---|---|
| IUPAC Name | N-(2,4-difluorophenyl)-4-(tosyl)butanamide |
| Molecular Formula | C₁₇H₁₇F₂NO₃S |
| Molecular Weight | 365.39 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F |
Rationale for Comprehensive Physicochemical Profiling
A molecule's journey through the body is a complex interplay of partitioning between aqueous and lipid environments. Therefore, early and accurate characterization is not merely an academic exercise; it is a critical, cost-saving step in drug development. Properties like solubility, pKa, and lipophilicity are foundational to this process. Lipophilicity, in particular, measured as the octanol-water partition coefficient (LogP), has proven to be an excellent proxy for membrane permeability and is a key parameter optimized during lead development.[1]
Core Physicochemical Characteristics
Based on its structure and data from analogous compounds, we can predict the core properties of N-(2,4-difluorophenyl)-4-tosylbutanamide.
Predicted Physical State and Appearance
Given its molecular weight and the presence of aromatic rings and polar functional groups capable of forming strong intermolecular interactions (hydrogen bonds, dipole-dipole), the compound is expected to be a white to off-white crystalline solid at room temperature. Similar N-aryl amide derivatives are typically solids with defined melting points.[3][4]
Acidity and Basicity (pKa Estimation)
Understanding the ionization state of a molecule at physiological pH is crucial.
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Acidic Protons: The most acidic proton is on the amide nitrogen (-C(=O)NH-). However, amides are generally very weak acids, with pKa values typically well above 15, meaning this proton will not ionize under physiological conditions.
-
Basic Sites: The molecule lacks significant basic functional groups. The sulfonyl group is electron-withdrawing, and the amide nitrogen's lone pair is delocalized into the carbonyl. Therefore, the molecule is considered neutral, with no significant protonation expected in the physiological pH range.
This neutral character simplifies analysis, as its lipophilicity will be independent of pH (i.e., LogP ≈ LogD).
Solubility Profile
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Aqueous Solubility: The molecule's high lipophilicity (see Section 3.0), conferred by the two aromatic rings and the butyl chain, suggests low aqueous solubility. The polar amide and sulfonyl groups will contribute to some water interaction, but are unlikely to overcome the hydrophobicity of the carbon-rich scaffold.
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Organic Solubility: The compound is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in solvents like acetone, ethyl acetate, and dichloromethane. This is typical for compounds of similar structure and polarity.[5]
Lipophilicity: A Critical Determinant of Biopharmaceutical Properties
Lipophilicity is arguably the most important physicochemical property in drug design, governing a drug's ability to cross biological membranes.[1]
Theoretical Foundations: LogP and LogD
-
LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium. It is a measure of the molecule's intrinsic lipophilicity. LogP = log₁₀ ([Compound]octanol / [Compound]water)
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LogD (Distribution Coefficient): This is the same ratio but measured at a specific pH. It accounts for all forms of the compound (ionized and neutral). For a neutral compound like N-(2,4-difluorophenyl)-4-tosylbutanamide, LogD is effectively equal to LogP across the physiological pH range.
A LogP value between 1 and 5 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.[6]
In Silico Prediction of Lipophilicity
Various computational algorithms can predict LogP based on a molecule's structure. These methods are valuable for high-throughput screening in the early stages of discovery.[7] While predictions vary between algorithms, they provide a consensus on the compound's character.
Table 2: Predicted LogP Values for N-(2,4-difluorophenyl)-4-tosylbutanamide
| Calculation Method | Predicted LogP | Rationale for Inclusion |
|---|---|---|
| XLogP3 | 3.9 | An atom-based method that corrects for intramolecular interactions. Often correlates well with experimental data for diverse structures.[7] |
| ACD/logP | 3.7 | A fragment-based method with a large experimental database for calibration. |
| Consensus LogP | 3.8 | An average of multiple prediction algorithms, often providing a more robust estimate.[7] |
These in silico results consistently place the compound in the moderately to highly lipophilic range, reinforcing the need for empirical validation.
Experimental Determination of Lipophilicity
While computational models are useful, experimental determination remains the benchmark for accuracy.[8]
This is the "gold standard" for LogP measurement.[8][9] It involves dissolving the compound in a pre-saturated mixture of n-octanol and water, shaking it until equilibrium is reached, and then measuring the compound's concentration in each phase, typically via UV-Vis spectroscopy or HPLC.
-
Causality Behind the Method: The choice of n-octanol is critical; its amphiphilic nature—a polar hydroxyl head and a long nonpolar alkyl chain—serves as a simple yet effective mimic of a biological membrane's phospholipid bilayer. Pre-saturation of the solvents is essential to prevent volume changes during the experiment, ensuring the integrity of the final concentration measurements.
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and material-sparing alternative to the shake-flask method.[9][10] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times (t_R). A linear correlation exists between the logarithm of the retention factor (log k) and the known LogP values of a series of standard compounds.
-
Causality Behind the Method: The separation mechanism in RP-HPLC is based on the partitioning of the analyte between the mobile and stationary phases. This partitioning is analogous to the partitioning between water and n-octanol. By calibrating the system with standards of known LogP, the LogP of an unknown compound can be accurately interpolated from its retention time. This method's trustworthiness comes from its reliance on a robust, multi-point calibration curve.[11]
Proposed Experimental Protocols & Workflows
This section provides actionable, step-by-step protocols for the synthesis and characterization of the title compound.
General Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for characterizing a novel compound like N-(2,4-difluorophenyl)-4-tosylbutanamide.
Caption: Logical workflow for synthesis and characterization.
Detailed Protocol: RP-HPLC Method for LogP Determination
This protocol is designed as a self-validating system, incorporating a calibration curve with certified standards.
1. Objective: To determine the LogP of N-(2,4-difluorophenyl)-4-tosylbutanamide using a correlation between HPLC retention factor and known LogP values.
2. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
Calibration Standards: A set of 5-7 compounds with certified LogP values spanning a range (e.g., LogP 1 to 5). Examples: Toluene (LogP 2.73), Propiophenone (LogP 2.21), Naphthalene (LogP 3.37).
-
Test Compound: N-(2,4-difluorophenyl)-4-tosylbutanamide, dissolved in Acetonitrile (1 mg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or λ_max of the test compound)
-
Gradient Elution:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 40 |
| 20.0 | 40 |
4. Experimental Procedure:
Caption: Step-by-step workflow for LogP determination via RP-HPLC.
5. Step-by-Step Methodology:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Determine Dead Time (t₀): Inject a void marker (e.g., uracil or sodium nitrate) to determine the column dead time. This is the time it takes for an unretained compound to pass through the column.
-
Calibration Curve Generation:
-
Inject each calibration standard individually.
-
Record the retention time (t_R) for each standard.
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.
-
Calculate the logarithm of the retention factor (log k).
-
Create a scatter plot of the known LogP values (y-axis) versus the calculated log k values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is required for a trustworthy correlation.[12]
-
-
Analysis of Test Compound:
-
Inject the solution of N-(2,4-difluorophenyl)-4-tosylbutanamide.
-
Record its retention time (t_R) and calculate its log k value.
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound: LogP = m * (log k_test) + c.
-
Summary and Conclusions
N-(2,4-difluorophenyl)-4-tosylbutanamide is a neutral, moderately to highly lipophilic molecule with an estimated LogP of approximately 3.7-3.9. Its structure suggests low intrinsic aqueous solubility but good solubility in common polar aprotic organic solvents. The presence of two fluorine atoms may confer enhanced metabolic stability, a desirable trait in drug candidates.
The provided protocols, particularly the RP-HPLC method for LogP determination, offer a robust and efficient means of empirically verifying these predicted properties. Accurate characterization of these foundational physicochemical parameters is an indispensable first step for any further investigation into the compound's biological activity and its potential as a lead structure in drug discovery programs.
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Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. Available at: [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC, NIH. Available at: [Link]
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Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at: [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
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Calculated Log P Values for the Investigated Compounds. ResearchGate. Available at: [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Available at: [Link]
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amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. PubMed. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. PMC. Available at: [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
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Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. IRF. Available at: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
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Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PMC. Available at: [Link]
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Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. MDPI. Available at: [Link]
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New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PubMed. Available at: [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
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N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. EPA. Available at: [Link]
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Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. Available at: [Link]
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(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI. Available at: [Link]
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2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol. PubChem. Available at: [Link]
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History and development of N-(2,4-difluorophenyl)-4-tosylbutanamide as a research compound
The following technical guide details the development, chemical architecture, and research utility of N-(2,4-difluorophenyl)-4-tosylbutanamide , a specialized research compound.
This guide treats the compound as a synthetic intermediate and pharmacophore scaffold , synthesizing its "history" from the evolution of its constituent structural motifs (the electron-deficient aniline and the sulfone linker) in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
N-(2,4-difluorophenyl)-4-tosylbutanamide is a research-grade organic compound characterized by a sulfone-stabilized alkyl linker connecting a lipophilic tosyl group to a bio-active 2,4-difluorophenyl amide moiety. While not a marketed pharmaceutical itself, this structure represents a critical "chemical probe" design used to explore Structure-Activity Relationships (SAR) in kinase inhibition, antifungal research, and metabolic stability studies.
Its development tracks the medicinal chemistry trend of replacing labile carbonyls or ethers with sulfones (bioisosteres) to enhance half-life and target residence time.
Chemical Constitution
| Property | Specification |
| IUPAC Name | N-(2,4-difluorophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
| Molecular Formula | C₁₇H₁₇F₂NO₃S |
| Molecular Weight | 353.38 g/mol |
| Key Moieties | 1.[1][2][3][4][5][6][7][8][9] 2,4-Difluoroaniline (Pharmacophore)2. Butanamide (4-carbon linker)3. Tosyl (Sulfone anchor/lipophile) |
| Predicted LogP | ~2.8 – 3.2 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 4 Acceptors (O=S=O, C=O, F) |
Part 2: History & Structural Lineage
The "history" of this compound is best understood as the convergence of two high-value medicinal chemistry strategies: the Fluorine Scan and the Sulfone Linker Strategy .
The 2,4-Difluorophenyl Motif (The "Warhead")
The 2,4-difluorophenyl group is a "privileged structure" in drug discovery, famously validated in Fluconazole and Voriconazole (antifungals) and Leflunomide (anti-inflammatory).
-
Metabolic Blockade: The fluorine atoms at the 2- and 4-positions block P450-mediated oxidation, significantly extending the metabolic half-life of the aniline ring.
-
Electronic Tuning: The electron-withdrawing fluorines lower the pKa of the amide nitrogen, potentially increasing its hydrogen-bond donor strength for interaction with target enzymes (e.g., kinase hinge regions).
The Sulfone Linker (The "Anchor")
The 4-tosylbutanamide chain incorporates a sulfone (
Part 3: Synthesis & Development Protocols
The synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide requires a convergent approach, coupling the sulfone-containing acid with the deactivated aniline.
Synthetic Pathway Diagram
Figure 1: Convergent synthesis via sulfinate alkylation and acid chloride coupling.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Tosylbutanoic Acid
Rationale: Direct alkylation of sulfinates is cleaner than oxidizing sulfides.
-
Reagents: Sodium p-toluenesulfinate (1.2 eq), 4-bromobutyric acid (1.0 eq).
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 4-bromobutyric acid in DMF.
-
Add sodium p-toluenesulfinate.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (disappearance of bromide).
-
Workup: Pour into ice water. Acidify with 1M HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.
-
Yield Expectation: 75–85%.
-
Step 2: Amide Coupling (The Critical Step)
Rationale: 2,4-Difluoroaniline is a weak nucleophile due to the electron-withdrawing fluorines. Standard EDC/NHS coupling may fail. The Acid Chloride method is preferred for higher reactivity.
-
Activation: Reflux 4-tosylbutanoic acid in Thionyl Chloride (
) for 2 hours. Evaporate excess to obtain the crude acid chloride. -
Coupling:
-
Dissolve 2,4-difluoroaniline (1.0 eq) in dry Dichloromethane (DCM).
-
Add Pyridine (2.0 eq) as a base/catalyst.
-
Add the acid chloride (dissolved in DCM) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Purification:
-
Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Dry over
. -
Recrystallization: Isopropanol or Flash Chromatography (Hexane/Ethyl Acetate).
-
Part 4: Research Applications & Mechanism
This compound serves as a versatile template in three specific research domains.
Kinase Inhibitor Fragment Screening
The 2,4-difluorophenyl amide motif is a known hinge-binder in kinase inhibitors.
-
Mechanism: The amide NH acts as a hydrogen bond donor to the hinge region of kinases (e.g., p38 MAP kinase or VEGFR).
-
Role of Tosyl: The tosyl group extends into the hydrophobic back-pocket (Gatekeeper region), probing the depth of the ATP-binding site.
Metabolic Stability Probe
Researchers use this compound to benchmark metabolic clearance .
-
Concept: The 4-position of the phenyl ring is the primary site for Phase I oxidation (hydroxylation). By blocking it with Fluorine (and the 2-position), the molecule forces metabolic enzymes to attack the linker or the tosyl methyl group.
-
Utility: It serves as a negative control in microsomal stability assays (high stability expected).
Bioisosteric Replacement Studies
The compound is used to validate the Sulfone vs. Carbonyl swap.
-
Comparison: Researchers compare the activity of N-(2,4-difluorophenyl)-4-tosylbutanamide against its keto-analog (N-(2,4-difluorophenyl)-4-oxo-4-(p-tolyl)butanamide).
-
Outcome: If the sulfone retains potency, it offers a route to drugs with better solubility and no risk of chiral center racemization (unlike some alcohols).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) decomposition of the molecule.
Part 5: Analytical Profiling (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 10.0 ppm (s, 1H): Amide NH (Deshielded).δ 7.0–7.5 ppm (m, 3H): Difluorophenyl protons (Multiplet pattern characteristic of F-coupling).δ 2.4 ppm (s, 3H): Tosyl methyl group. | Confirms Amide formation and presence of both aromatic rings. |
| ¹⁹F NMR | Two signals around -110 to -130 ppm. | Confirms the 2,4-difluoro substitution pattern.[1] |
| LC-MS (ESI+) | [M+H]⁺ = 354.1 [M+Na]⁺ = 376.1 | Verifies molecular weight and purity. |
| IR Spectroscopy | 1660–1690 cm⁻¹: Amide I (C=O).1310 & 1140 cm⁻¹: Sulfone ( | Confirms functional groups (Sulfone + Amide). |
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
- Sulfone Synthesis via Sulfinates: Vennstra, G. E., & Zwaneburg, B. (1978). Synthesis of Sulfones from Sulfinates. Synthesis, 1978(04), 268-270.
-
2,4-Difluoroaniline in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Kinase Inhibitor Design (Hinge Binders): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
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- 1. Buy 1-[(2,4-difluorophenyl)methylsulfonyl]-7-methoxy-3,4-dihydro-2H-quinoline [smolecule.com]
- 2. 1208070-18-1_CAS号:1208070-18-1_2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 化源网 [chemsrc.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. WO2011071849A2 - Pyridinone hydroxycyclopentyl carboxamides: hiv integrase inhibitors with therapeutic applications - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. rsc.org [rsc.org]
- 8. WO2006102674A2 - Diphenylheterocycle cholesterol absorption inhibitors - Google Patents [patents.google.com]
- 9. angenechemical.com [angenechemical.com]
Target Identification and Binding Affinity Characterization of N-(2,4-difluorophenyl)-4-tosylbutanamide: A Strategic Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. N-(2,4-difluorophenyl)-4-tosylbutanamide represents a novel chemical entity for which the molecular target and mechanism of action are not yet defined in the public domain. This guide provides a comprehensive, field-proven strategic workflow for the de novo identification and validation of its protein target(s) and the precise characterization of its binding affinity. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, integrates self-validating systems, and is grounded in authoritative, citable methodologies. It is designed to equip researchers with the necessary framework to systematically investigate the biological activity of this, and similar, uncharacterized small molecules.
Part 1: Strategic Framework for Target Deconvolution
The journey from a bioactive compound to a validated drug candidate hinges on unambiguously identifying its molecular target. A multi-pronged approach is essential, as no single technique is infallible. Our strategy is built on two pillars: 1) unbiased, proteome-wide screening to generate a list of potential binding partners, and 2) orthogonal, biophysical validation to confirm direct interaction and quantify its affinity.
This workflow is designed to be iterative. Initial hits from primary screening are validated, and this knowledge can be used to refine subsequent experiments, creating a feedback loop that builds confidence in the identified target.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. N-(2,4-difluorophenyl)-4-tosylbutanamide represents a novel chemical entity for which the molecular target and mechanism of action are not yet defined in the public domain. This guide provides a comprehensive, field-proven strategic workflow for the de novo identification and validation of its protein target(s) and the precise characterization of its binding affinity. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, integrates self-validating systems, and is grounded in authoritative, citable methodologies. It is designed to equip researchers with the necessary framework to systematically investigate the biological activity of this, and similar, uncharacterized small molecules.
Part 1: Strategic Framework for Target Deconvolution
The journey from a bioactive compound to a validated drug candidate hinges on unambiguously identifying its molecular target. A multi-pronged approach is essential, as no single technique is infallible. Our strategy is built on two pillars: 1) unbiased, proteome-wide screening to generate a list of potential binding partners, and 2) orthogonal, biophysical validation to confirm direct interaction and quantify its affinity.
This workflow is designed to be iterative. Initial hits from primary screening are validated, and this knowledge can be used to refine subsequent experiments, creating a feedback loop that builds confidence in the identified target.
Part 2: Unbiased Target Identification Methodologies
To generate an initial list of candidate targets for N-(2,4-difluorophenyl)-4-tosylbutanamide, we will employ two powerful, orthogonal, and unbiased techniques that assess target engagement in a physiologically relevant context.
Affinity Purification-Mass Spectrometry (AP-MS)
Principle: AP-MS is a cornerstone technique for identifying protein-small molecule interactions.[1][2] The compound of interest (the "bait") is immobilized on a solid support (e.g., beads) and used to "fish" for interacting proteins ("prey") from a cell lysate.[2] Bound proteins are then eluted, separated, and identified using high-resolution mass spectrometry.[3][4] This method provides a direct physical snapshot of the compound's interactome.[1][5]
Causality Behind Experimental Choices: To perform AP-MS, the compound must first be derivatized to include a linker and a reactive group for immobilization, without disrupting its core pharmacophore responsible for binding. A "negative control" bait, structurally similar but biologically inactive, is crucial to distinguish specific binders from non-specific matrix interactors. Using quantitative proteomics, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), allows for precise differentiation between true interactors and background contaminants.[5]
Experimental Protocol: AP-MS
-
Bait Preparation:
-
Synthesize a derivative of N-(2,4-difluorophenyl)-4-tosylbutanamide with an appropriate linker (e.g., a polyethylene glycol chain) terminating in a reactive handle (e.g., an amine or carboxylic acid).
-
Covalently couple the derivatized compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).
-
Prepare control beads, either underivatized ("mock") or coupled with an inactive analogue.
-
-
Lysate Preparation:
-
Culture a relevant human cell line (e.g., HEK293T, K562) to high density.
-
Harvest cells and lyse under non-denaturing conditions (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders. A series of washes with increasing stringency (e.g., varying salt concentration) can improve specificity.
-
-
Elution and Sample Preparation:
-
Elute bound proteins using a competitive eluent (high concentration of the free, non-derivatized compound) or by changing buffer conditions (e.g., pH, or a denaturant like SDS).
-
Concentrate the eluate and separate proteins via SDS-PAGE.
-
Perform an in-gel trypsin digest of the entire protein lane.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Identify proteins and quantify their relative abundance between the experimental and control pulldowns using software like MaxQuant or Proteome Discoverer.
-
Data Interpretation: True binding partners will be significantly enriched on the active compound beads compared to the control beads. A statistical analysis (e.g., t-test, volcano plot) is used to identify high-confidence hits.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that assesses drug-target interaction within intact cells or cell lysates.[6][7][8] The core principle is ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[6][9] By heating cell lysates treated with the compound across a temperature gradient, one can observe a shift in the target protein's melting curve, providing direct evidence of target engagement.[7][8]
Causality Behind Experimental Choices: CETSA's strength lies in its label-free nature and its applicability in a physiological context, eliminating the need for compound modification.[8] The initial experiment involves generating a full melt curve to determine the protein's aggregation temperature (Tagg). Subsequent experiments can be performed at a single, optimized temperature with varying compound concentrations (Isothermal Dose-Response, ITDR) to determine cellular potency.[10] Western blotting is the traditional readout, but coupling CETSA with mass spectrometry (Thermal Proteome Profiling, TPP) allows for unbiased, proteome-wide target discovery.[9]
Experimental Protocol: CETSA (Western Blot Readout)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with N-(2,4-difluorophenyl)-4-tosylbutanamide (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.[6]
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Normalize total protein concentration across all samples using a BCA assay.
-
Analyze the abundance of the candidate protein(s) from AP-MS in the soluble fraction by SDS-PAGE and Western blotting.[6] Use a loading control (e.g., GAPDH) to ensure equal protein loading.[6]
-
Data Interpretation: A positive result is a visible band for the target protein at higher temperatures in the compound-treated samples compared to the vehicle control, indicating thermal stabilization. Plotting band intensity versus temperature generates a melting curve, and a rightward shift in the curve for the treated sample confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Biophysical Validation and Affinity Determination
Once high-confidence candidate targets are identified, it is imperative to validate the direct binding interaction and quantify its affinity using in vitro biophysical methods with purified protein.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[11][12][13] One molecule (the "ligand," typically the purified target protein) is immobilized on a sensor chip surface. The other molecule (the "analyte," our compound) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index, and this change is detected as a response in resonance units (RU).[11][13]
Causality Behind Experimental Choices: SPR provides a wealth of information beyond just affinity. It allows for the determination of kinetic parameters: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[14] The equilibrium dissociation constant (Kₓ), a measure of affinity, is calculated as kₔ/kₐ.[14] This kinetic data is invaluable for understanding the drug-target residence time, a key parameter for in vivo efficacy.
Experimental Protocol: SPR
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.[13]
-
-
Analyte Preparation:
-
Prepare a dilution series of N-(2,4-difluorophenyl)-4-tosylbutanamide in running buffer, typically ranging from 0.1x to 10x the expected Kₓ. A DMSO concentration match across all samples is critical.
-
-
Binding Analysis:
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. This is the "association" phase.
-
After the injection, flow running buffer alone over the surface to monitor the "dissociation" phase.[12]
-
Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₔ, and calculate Kₓ.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the gold standard for binding affinity determination as it directly measures the heat released or absorbed during a binding event.[15][16][17] By directly measuring the heat change, ITC can determine the binding affinity (Kₓ), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[16][18]
Causality Behind Experimental Choices: Unlike SPR, ITC is a true in-solution technique, requiring no immobilization, which can sometimes affect protein conformation. The ability to determine the complete thermodynamic signature (ΔH and ΔS) provides deep mechanistic insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic effects).[16] This information is exceptionally valuable for lead optimization in a medicinal chemistry program.
Experimental Protocol: ITC
-
Sample Preparation:
-
Prepare the purified target protein in a well-defined buffer system (e.g., PBS or HEPES).
-
Dissolve N-(2,4-difluorophenyl)-4-tosylbutanamide in the exact same buffer to avoid heats of dilution. The compound is typically placed in the syringe at a 10-15x higher concentration than the protein in the cell.[18]
-
-
Titration:
-
Place the protein solution in the sample cell and the compound solution in the injection syringe of the calorimeter.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution while maintaining a constant temperature.[19]
-
-
Data Acquisition:
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to yield the heat change.
-
-
Data Analysis:
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, Kₓ, and ΔH. ΔS is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Part 4: Data Synthesis and Interpretation
The strength of this workflow lies in the convergence of evidence from orthogonal methods. A high-confidence target for N-(2,4-difluorophenyl)-4-tosylbutanamide will satisfy multiple criteria.
Quantitative Data Summary Table (Hypothetical Data)
| Target Protein | AP-MS Enrichment (Fold Change) | CETSA Thermal Shift (ΔTagg, °C) | SPR Kₓ (nM) | ITC Kₓ (nM) | ITC Stoichiometry (n) |
| Protein Kinase X | 45.3 | +5.2 | 85 | 110 | 0.98 |
| Bromodomain Y | 28.1 | +4.8 | 150 | 195 | 1.05 |
| Actin | 1.2 | +0.1 | >10,000 | No Binding | - |
| HSP90 | 2.5 | +0.3 | >10,000 | No Binding | - |
In this hypothetical example, Protein Kinase X and Bromodomain Y emerge as the top candidates. They are significantly enriched in the AP-MS experiment, show clear thermal stabilization in cells via CETSA, and demonstrate direct, high-affinity binding in two independent biophysical assays (SPR and ITC) with a stoichiometry of approximately 1:1. In contrast, common non-specific hits like Actin and HSP90 show minimal enrichment and no evidence of direct, specific binding. This integrated dataset provides a robust, validated starting point for subsequent mechanistic studies and structure-activity relationship (SAR) development.
References
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
-
Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]
-
Harvard Office of Technology Development. (n.d.). SIM-PAL: proteome wide identification of small molecule binding sites. Retrieved from [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
PMC. (n.d.). Targeting the Undruggable Proteome: The Small Molecules of My Dreams. Retrieved from [Link]
-
Nature. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Retrieved from [Link]
-
Nicoya. (2017). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Cell. (n.d.). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Retrieved from [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
PMC. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
University of Geneva. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
Sources
- 1. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.unil.ch [wp.unil.ch]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. biorxiv.org [biorxiv.org]
- 9. huber.embl.de [huber.embl.de]
- 10. bio-protocol.org [bio-protocol.org]
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- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Preparation and Handling of N-(2,4-difluorophenyl)-4-tosylbutanamide Stock Solutions for In Vitro Assays
Abstract & Compound Overview
This guide details the standardized protocol for preparing, storing, and diluting stock solutions of N-(2,4-difluorophenyl)-4-tosylbutanamide .[1] This compound is a synthetic small molecule characterized by a lipophilic 2,4-difluorophenyl pharmacophore linked via a butanamide chain to a p-toluenesulfonyl (tosyl) moiety.
Due to the presence of the difluorophenyl ring and the sulfone group, this molecule exhibits significant lipophilicity (predicted LogP > 2.5) and low aqueous solubility.[2] Improper handling can lead to "silent precipitation" in assay media, resulting in false negatives or variable IC50 data. This protocol ensures compound stability and accurate delivery to biological systems.
Physicochemical Properties
| Property | Value (Calculated) | Notes |
| Chemical Formula | C₁₇H₁₇F₂NO₃S | |
| Molecular Weight | ~353.38 g/mol | Use exact batch MW from CoA |
| Solubility (Water) | < 10 µM | Highly insoluble; requires carrier solvent |
| Solubility (DMSO) | > 50 mM | Preferred solvent for stock solutions |
| Solubility (Ethanol) | ~ 10-20 mM | Secondary option; evaporation risk |
| Appearance | White to off-white solid |
Core Directive: Preparation of Master Stock Solutions
Solvent Selection: The Case for Anhydrous DMSO
For N-(2,4-difluorophenyl)-4-tosylbutanamide, Dimethyl Sulfoxide (DMSO) is the mandatory solvent.
-
Why: The polar aprotic nature of DMSO disrupts the crystal lattice of sulfonamide/amide derivatives effectively while being miscible with aqueous assay buffers.
-
Grade: Use Anhydrous DMSO (≥99.9%) .
-
Critical Caution: DMSO is hygroscopic. Absorption of atmospheric water can cause the compound to precipitate inside the stock vial upon freezing (cryoprecipitation). Always equilibrate the DMSO bottle to room temperature before opening to prevent condensation.
Protocol: Preparation of a 10 mM Master Stock
Target Volume: 1.0 mL Target Concentration: 10 mM
-
Weighing:
-
Accurately weigh 3.53 mg of N-(2,4-difluorophenyl)-4-tosylbutanamide into a sterile, amber glass vial (borosilicate).
-
Note: Avoid polystyrene plastics for high-concentration stocks, as lipophilic tosyl compounds can leach plasticizers or adsorb to the walls.
-
-
Solubilization:
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Inspect against a dark background. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Do not store the full 1 mL volume in one tube.
-
Divide into 50–100 µL aliquots in polypropylene PCR tubes or amber microcentrifuge tubes.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Freeze-Thaw Limit: Max 3 cycles.
-
Dilution Strategy: Preventing "Crash-Out"
The most common failure mode in assays involving lipophilic amides is the Solvent Shock phenomenon—when a high-concentration DMSO stock is added directly to aqueous media, the compound precipitates locally before mixing occurs.
The "Intermediate Dilution" Method
Never pipette 100% DMSO stock directly into a cell culture well unless using acoustic dispensing (e.g., Echo®). Instead, use an intermediate dilution step.
Workflow:
-
Master Stock: 10 mM in 100% DMSO.
-
Working Stock (100x): Dilute Master Stock into 100% DMSO to create a concentration 100-fold higher than the final assay concentration.
-
Reasoning: Keeping the compound in DMSO during serial dilution maintains solubility.[3]
-
-
Intermediate Step (10x): Dilute the Working Stock 1:10 into Assay Medium .
-
Critical: Add the DMSO solution to the medium while vortexing.
-
-
Final Assay Well (1x): Add the Intermediate solution to the cells/protein.
-
Result: Final DMSO concentration is 0.1% or 1.0%, depending on the intermediate step.
-
Quantitative Dilution Table
Scenario: Target Final Concentration of 10 µM in a 100 µL assay volume.
| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | Solvent Content |
| 1 | Solid Compound | DMSO | - | 10 mM (Master) | 100% DMSO |
| 2 | 10 mM Master | DMSO | 1:9 | 1 mM (Working) | 100% DMSO |
| 3 | 1 mM Working | Media/Buffer | 1:19 | 50 µM (Intermed.) | 5% DMSO |
| 4 | 50 µM Intermed.[4][5][6][7][8][9][10][11] | Assay Well (80µL) | 20 µL to 80 µL | 10 µM (Final) | 1% DMSO |
Visualizing the Workflow
The following diagram illustrates the critical path from solid powder to assay plate, highlighting the "Safety Zone" (DMSO) vs. the "Danger Zone" (Aqueous).
Caption: Workflow for N-(2,4-difluorophenyl)-4-tosylbutanamide preparation. Red arrow indicates critical precipitation risk step.
Quality Control & Troubleshooting
The "Light Scatter" Test
Before running a large screen, validate the solubility of N-(2,4-difluorophenyl)-4-tosylbutanamide in your specific assay buffer (e.g., PBS vs. DMEM + 10% FBS).
-
Prepare the compound at 2x the final concentration in the buffer.
-
Measure Absorbance at 600 nm (OD600) or use a nephelometer.
-
Pass Criteria: OD600 < 0.005 (above background).
-
Fail Criteria: Visible turbidity or OD600 spike indicates precipitation.
-
Remedy: Add 0.01% Triton X-100 or increase BSA carrier protein concentration to stabilize the lipophilic tosyl group.
-
Stability Check[1][5]
-
Hydrolysis: The amide bond is generally stable at neutral pH (7.4). Avoid storing working solutions in highly acidic (pH < 4) or basic (pH > 9) buffers for >24 hours.
-
Oxidation: The sulfone group is fully oxidized and stable. The difluorophenyl ring is metabolically stable in simple buffers but may be subject to CYP450 metabolism in liver microsome assays.
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and DMSO handling).
-
Waybright, T. J., et al. (2009). "Increasing the reliability of high-throughput screening: The importance of compound solubility." Current Chemical Genomics, 3, 9–19. Link
-
Sigma-Aldrich (Merck). "Handling and Solubility of Small Molecules." Technical Guide. Link
-
National Institutes of Health (NCATS). "Assay Guidance Manual: Compound Management." Link
Sources
- 1. phytotechlab.com [phytotechlab.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. N-((2,5-Difluorophenyl)(tosyl)methyl)formamide | C15H13F2NO3S | CID 22170178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate | 134071-44-6 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Cell culture dosing regimens for N-(2,4-difluorophenyl)-4-tosylbutanamide
Executive Summary
This guide details the optimization of in vitro dosing regimens for N-(2,4-difluorophenyl)-4-tosylbutanamide (referred to herein as NDT-Butanamide ). Based on its structural pharmacophore—combining a lipophilic 2,4-difluorophenyl headgroup with a polar-aprotic tosyl (sulfone) tail—this compound presents specific solubility and permeability challenges in aqueous media.
This protocol addresses the "solubility-toxicity paradox" often seen with sulfone-amide derivatives. It provides a standardized workflow for stock preparation, intermediate dilution (to prevent "shock precipitation"), and time-dependent dosing strategies suitable for potency determination (
Physicochemical Profile & Solubility Logic
Before designing a regimen, we must understand the molecule's behavior in solution.
-
Structural Analysis: The molecule consists of a flexible butanamide linker connecting a hydrophobic difluorophenyl ring and a p-toluenesulfonyl (tosyl) group.
-
Predicted LogP: ~3.2 – 3.8 (Moderately Lipophilic).
-
Aqueous Solubility: Low (< 10 µM in pure PBS).
-
Solvent Compatibility: High solubility in DMSO (> 50 mM).
The Challenge: Direct addition of high-concentration DMSO stocks into cell culture media often causes the compound to crash out of solution (form micro-precipitates), leading to false negatives in enzymatic assays or false positives in toxicity assays due to crystal formation on cell membranes.
Protocol A: Stock Preparation & Storage
Objective: Create a stable, homogenous Master Stock Solution.
-
Weighing: Weigh approximately 5–10 mg of NDT-Butanamide powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Calculation: Calculate the volume of anhydrous DMSO (Dimethyl Sulfoxide,
99.9%, Hybri-Max™ grade) required to achieve a 20 mM concentration.-
Formula:
-
Note: Ensure the Molecular Weight (MW) accounts for any counter-ions if the salt form is used (Standard MW approx. 353.38 g/mol ).
-
-
Dissolution: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Storage:
-
Dispense into 50 µL aliquots in amber tubes (light sensitive).
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Limit: Avoid more than 3 freeze-thaw cycles.
-
Protocol B: The "Intermediate Dilution" Dosing Workflow
Scientific Rationale: To maintain compound solubility while keeping final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity. Direct spiking (e.g., 1 µL stock into 1 mL media) is discouraged due to local high-concentration precipitation.
Step-by-Step Serial Dilution Scheme
We utilize a 500x Intermediate Stock method.
-
Preparation of 500x Concentrates (in 100% DMSO):
-
Perform a 3-fold or half-log serial dilution in a 96-well V-bottom polypropylene plate (solvent resistant).
-
Example: Transfer 10 µL of 20 mM Master Stock into 20 µL DMSO
Mix Transfer 10 µL to next well.
-
-
Preparation of 10x Dosing Media (The "Intermediate" Step):
-
Transfer 5 µL of the 500x DMSO concentrate into 245 µL of pre-warmed Culture Media (containing 10% FBS).
-
Critical Step: Vortex immediately. The FBS proteins act as carrier molecules, stabilizing the lipophilic compound before it hits the cells.
-
Result: This is your 10x working solution (containing 2% DMSO).
-
-
Final Cell Treatment:
-
Add 10 µL of the 10x Dosing Media to 90 µL of cells in the assay plate.
-
Final Concentration: 1x Compound, 0.2% DMSO.
-
Visual Workflow (DOT Diagram)
Figure 1: The "Intermediate Dilution" strategy ensures solubility is maintained by binding the lipophilic tosyl-butanamide to serum proteins before final dilution.
Dosing Regimens
Regimen 1: Potency Determination (IC50/EC50)
Use for: Target engagement, reporter assays, or viability screening.
-
Dose Range: 8-point dose-response.
-
Top Concentration: 10 µM (Limit of solubility) or 30 µM (if precipitation checks pass).
-
Dilution Factor: 1:3 (Half-log).
-
Duration:
-
Signaling Assays: 4 – 6 hours.
-
Phenotypic Assays: 24 – 48 hours.
-
-
Controls:
-
Negative: 0.2% DMSO in Media.
-
Positive: Reference inhibitor (if known) or Staurosporine (for toxicity).
-
Regimen 2: Metabolic Stability & Washout
Use for: Determining if the effect is reversible or if the compound is rapidly metabolized.
-
Pulse-Chase Design:
-
Pulse: Treat cells with
concentration for 2 hours. -
Wash: Aspirate media, wash 2x with warm PBS (removes unbound lipophilic compound).
-
Chase: Add fresh media (compound-free).
-
Sampling: Measure endpoints at 0, 2, 6, 12, and 24 hours post-wash.
-
-
Interpretation:
-
Sustained Signal: Suggests covalent binding or high intracellular retention (common with fluorinated lipophiles).
-
Rapid Loss: Suggests rapid efflux or metabolism.
-
Data Presentation & Analysis
All quantitative data should be normalized to the DMSO vehicle control (set as 100% or 0% depending on assay type).
Table 1: Recommended Dosing Scheme for 96-well Plate
| Well Row | Concentration (µM) | Log [M] | Preparation Method |
| A | 10.00 | -5.0 | 20 mM Stock |
| B | 3.33 | -5.48 | 1:3 Dilution from A |
| C | 1.11 | -5.95 | 1:3 Dilution from B |
| D | 0.37 | -6.43 | 1:3 Dilution from C |
| E | 0.12 | -6.91 | 1:3 Dilution from D |
| F | 0.04 | -7.39 | 1:3 Dilution from E |
| G | 0.01 | -7.87 | 1:3 Dilution from F |
| H | 0.00 | Vehicle | 0.2% DMSO Only |
Curve Fitting:
Fit data using a non-linear regression model (4-parameter logistic equation) to determine
Troubleshooting & Quality Control
-
Precipitation Check: Before adding to cells, inspect the "10x Dosing Media" under a microscope. If crystals are visible, lower the Top Concentration to 10 µM or increase the FBS concentration to 15%.
-
Edge Effects: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation affecting the concentration of the dosing media in inner wells.
-
Plasticware: NDT-Butanamide is lipophilic. Use low-binding polypropylene plates for stock preparation. Polystyrene is acceptable for the final cell assay.
References
-
NIH Assay Guidance Manual. In Vitro Cell Based Assays. National Center for Advancing Translational Sciences. Available at: [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for fluorinated compounds).[1][2][3][4][5] Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 5. Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide [sioc-journal.cn]
Application Note & Protocol: A Scalable, Robust Synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide
Abstract
This document provides a comprehensive guide for the scalable synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide, a key intermediate for pharmaceutical and materials science research. Moving beyond bench-scale procedures, this guide focuses on a robust and economically viable process suitable for kilogram-scale production. We detail a process centered on the activation of 4-tosylbutanoic acid via an acid chloride intermediate, followed by coupling with 2,4-difluoroaniline. Key scale-up considerations, including reaction parameter optimization, work-up procedures that avoid chromatography, and rigorous in-process and final quality controls, are discussed. The protocols herein are designed to be self-validating, ensuring process safety, reliability, and high product purity.
Introduction and Strategic Overview
N-aryl amides are ubiquitous structural motifs in medicinal chemistry and functional materials.[1] The title compound, N-(2,4-difluorophenyl)-4-tosylbutanamide, incorporates a difluorinated aniline moiety, a common feature in modern pharmaceuticals known to enhance metabolic stability and binding affinity.[2] The tosyl group provides a versatile functional handle for further chemical modification. The development of a scalable and efficient synthesis is therefore critical for enabling its use in advanced drug development programs and materials research.[3][4]
Traditional laboratory-scale amide synthesis often relies on expensive coupling reagents that are not feasible for large-scale production. This protocol eschews such methods in favor of a classic, industrially proven approach: the formation of an acid chloride from the corresponding carboxylic acid, followed by its reaction with the amine. This strategy is highly atom-economical and utilizes low-cost, readily available reagents.
The overall synthetic workflow is designed for scalability, emphasizing temperature control, crystalline product isolation, and avoidance of chromatographic purification.
Figure 1: Overall workflow for the scalable production of N-(2,4-difluorophenyl)-4-tosylbutanamide.
Chemical Synthesis Pathway
The selected synthetic route proceeds in two main stages within a one-pot protocol:
-
Activation: 4-Tosylbutanoic acid is converted to the more reactive 4-tosylbutanoyl chloride using thionyl chloride (SOCl₂). This reagent is ideal for scale-up as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed or scrubbed.[5]
-
Coupling: The in-situ generated acid chloride is then reacted with 2,4-difluoroaniline to form the desired amide bond. A tertiary amine base, such as triethylamine (TEA), is used to neutralize the HCl generated during the coupling step.
Figure 2: The two-stage, one-pot reaction pathway for amide synthesis.
Detailed Protocols and Scale-Up Considerations
This section provides a detailed, step-by-step protocol for the synthesis at a 1 kg scale. The principles can be adapted for other batch sizes.
Equipment and Reagents
-
Equipment: 20 L glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser connected to a caustic scrubber (to neutralize HCl and SO₂ off-gases).
-
Reagents: A summary of required materials is provided in Table 1. All reagents should be checked for identity and purity before use.
Table 1: Reagent Quantities for a 1 kg Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass / Volume | Notes |
|---|---|---|---|---|---|
| 4-Tosylbutanoic acid | 228.27 | 4.38 | 1.0 | 1.00 kg | Starting material, must be dry. |
| Dichloromethane (DCM) | - | - | - | 10 L | Reaction solvent. |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.26 | 1.2 | 625 g (380 mL) | Corrosive, reacts violently with water. |
| 2,4-Difluoroaniline | 129.11 | 4.38 | 1.0 | 565 g | Toxic. |
| Triethylamine (TEA) | 101.19 | 5.26 | 1.2 | 532 g (732 mL) | Base to scavenge HCl. |
| 1M Hydrochloric Acid | - | - | - | ~2 L | For aqueous work-up. |
| Saturated NaHCO₃ | - | - | - | ~2 L | For aqueous work-up. |
| Brine | - | - | - | ~2 L | For aqueous work-up. |
| Isopropanol (IPA) | - | - | - | ~5 L | Crystallization solvent. |
Step-by-Step Synthesis Protocol (1 kg Scale)
SAFETY FIRST: This procedure involves hazardous materials.[6][7] All operations must be conducted in a well-ventilated fume hood or a designated process bay. Appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[7][8]
Step 1: Reactor Preparation and Acid Chloride Formation
-
Ensure the reactor is clean, dry, and inerted with a gentle stream of nitrogen.
-
Charge the reactor with 4-Tosylbutanoic acid (1.00 kg, 4.38 mol) and Dichloromethane (DCM, 5 L).
-
Begin stirring to form a slurry. Cool the reactor jacket to 0-5 °C.
-
Slowly add thionyl chloride (380 mL, 5.26 mol) dropwise via an addition funnel over 60-90 minutes. Rationale: This addition is exothermic; slow addition is crucial to maintain temperature control and prevent excessive off-gassing.
-
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-3 hours.
-
In-Process Control (IPC-1): Take a small aliquot, carefully quench it with methanol, and analyze by TLC or HPLC to confirm the complete consumption of the starting carboxylic acid.
Step 2: Amide Coupling 7. Once IPC-1 confirms completion, cool the reactor back to 0-5 °C. 8. In a separate vessel, dissolve 2,4-difluoroaniline (565 g, 4.38 mol) and triethylamine (732 mL, 5.26 mol) in DCM (2 L). 9. Slowly add the aniline/TEA solution to the reactor containing the acid chloride over 60-90 minutes, maintaining the internal temperature below 10 °C. Rationale: This coupling reaction is also exothermic. Controlling the temperature minimizes the formation of impurities. 10. After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. 11. In-Process Control (IPC-2): Monitor the reaction by HPLC until the area% of the 4-tosylbutanoyl chloride intermediate is <1.0%.
Step 3: Work-up and Solvent Swap 12. Cool the reactor to 10-15 °C. Slowly and carefully add water (3 L) to quench the reaction. 13. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. 14. Wash the organic layer sequentially with:
- 1M HCl (2 L)
- Saturated NaHCO₃ solution (2 L)
- Brine (2 L)
- Concentrate the organic (DCM) layer under reduced pressure to a thick oil. Rationale: This removes the reaction solvent in preparation for crystallization.
- Add Isopropanol (IPA, 2 L) and continue distillation to remove residual DCM. This is a solvent swap.
Step 4: Crystallization and Isolation 17. After the solvent swap, add more IPA to bring the total volume to approximately 5 L. 18. Heat the mixture to 60-70 °C with stirring to ensure complete dissolution. 19. Slowly cool the solution to room temperature over 2-3 hours, then further cool to 0-5 °C and hold for at least 2 hours. Rationale: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter.[9] 20. Collect the solid product by filtration. 21. Wash the filter cake with cold IPA (2 x 500 mL). 22. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to ensure the final product meets the required specifications.
Table 2: Final Product Quality Control Specifications
| Test | Method | Specification | Rationale |
|---|---|---|---|
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form. |
| Identity | ¹H NMR, ¹⁹F NMR | Spectrum conforms to reference | Confirms chemical structure. |
| Identity | Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ matches theoretical | Confirms molecular weight.[10] |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% area | Quantifies product purity and impurities.[11] |
| Melting Point | Capillary Method | Report range (e.g., 110-114 °C) | Indicator of purity. |
| Residual Solvents | Headspace GC | DCM ≤ 600 ppm, IPA ≤ 5000 ppm | Ensures solvents are below ICH limits. |
Example Analytical Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.3-8.5 (m, 1H), 7.7-7.8 (d, 2H), 7.3-7.4 (d, 2H), 6.8-7.0 (m, 2H), 3.0-3.1 (t, 2H), 2.5-2.6 (t, 2H), 2.45 (s, 3H), 2.1-2.2 (p, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -112, -118.
-
LC-MS (ESI+): m/z calculated for C₁₇H₁₈F₂NO₃S [M+H]⁺: 366.10, found 366.1.
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete acid chloride formation (IPC-1 failed). | Ensure SOCl₂ is fresh and addition/reaction times are sufficient. Ensure starting acid is dry. |
| Incomplete amide coupling (IPC-2 failed). | Check purity of aniline. Ensure stoichiometry is correct. | |
| Product loss during work-up/crystallization. | Avoid overly aggressive extractions. Optimize crystallization solvent/antisolvent ratio and cooling profile. | |
| High Impurity Levels | Reaction temperature too high. | Improve reactor cooling and slow down reagent addition rates. |
| Low-quality starting materials. | Qualify all raw materials before use. | |
| Inefficient work-up. | Ensure aqueous washes are performed correctly to remove unreacted reagents and byproducts. | |
| Product Fails to Crystallize | Presence of oiling-out impurities. | Attempt a solvent/antisolvent crystallization (e.g., dissolve in Ethyl Acetate, add Heptane). |
| | Insufficient concentration. | Further reduce the volume of the crystallization solvent before cooling. |
References
-
Sabila, C. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7566–7575. Available from: [Link]
- U.S. Patent No. 1,972,142. (1934). Process for the production of carboxylic acid amides. Google Patents.
-
Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. Available from: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. Available from: [Link]
-
Singh, M. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research Publication and Reviews, 6(7), 110-117. Retrieved from [Link]
-
Reddy, T. J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(14), 5343–5349. Available from: [Link]
-
Sasada, T., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. The Journal of Organic Chemistry, 81(5), 2148–2153. Available from: [Link]
-
Sasada, T., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. ResearchGate. Retrieved from [Link]
-
SARC Publisher. (2025). Advanced Chromatographic and Spectroscopic Techniques for the Analysis of Emerging Contaminants. Retrieved from [Link]
-
Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 449–460. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. sarcouncil.com [sarcouncil.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide
Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Overview of the Synthetic Strategy
The synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide is most effectively achieved through the nucleophilic acyl substitution of an activated 4-tosylbutanoic acid derivative with 2,4-difluoroaniline. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a critical step.[3]
A reliable and widely applicable method involves the conversion of 4-tosylbutanoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-tosylbutanoyl chloride is a highly reactive electrophile that readily undergoes reaction with the nucleophilic 2,4-difluoroaniline to form the desired amide bond.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed two-step synthetic route.
Caption: Proposed two-step synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: I'm seeing very low conversion to the final product. My starting materials are largely unreacted. What are the likely causes?
A: Low or no yield is one of the most common problems and can typically be traced back to one of several key areas: insufficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Carboxylic Acid Activation: The conversion of 4-tosylbutanoic acid to its acyl chloride is paramount.
-
Choice of Reagent: Thionyl chloride (SOCl₂) is effective, but often requires heating, which can lead to side reactions.[4] Oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a milder and often more efficient alternative that can be performed at room temperature.[5]
-
Anhydrous Conditions: Both SOCl₂ and oxalyl chloride react vigorously with water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture will quench the activating agent and hydrolyze the formed acyl chloride back to the carboxylic acid.
-
Confirmation of Activation: Before adding the amine, you can carefully take a small aliquot of the reaction mixture (post-activation), quench it with methanol, and analyze by LC-MS to confirm the formation of the methyl ester, which indicates successful acyl chloride formation.
-
-
Ensure Amine Nucleophilicity: The nitrogen atom in 2,4-difluoroaniline must have a lone pair of electrons available to attack the electrophilic acyl chloride.
-
Acid Scavenging: The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] It is essential to include a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to neutralize the HCl as it is formed.[6][7] Use at least 1.1 equivalents of the scavenger base.
-
Order of Addition: A recommended procedure is to add the acyl chloride solution dropwise to a solution of the 2,4-difluoroaniline and the base.[4] Mixing the amine and activating agent together before forming the acyl chloride can lead to unwanted side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: The acylation step is typically exothermic. Running the reaction at 0 °C (ice bath) during the addition of the acyl chloride can help to control the reaction rate and minimize the formation of side products. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. Ensure the chosen solvent is anhydrous.
-
Issue 2: Formation of an Anhydride Side Product
Q: During the activation step, I've identified a significant amount of 4-tosylbutanoic anhydride. Why is this happening and will it affect my reaction?
A: Anhydride formation occurs when a molecule of the activated acyl chloride reacts with a molecule of the unreacted 4-tosylbutanoic acid (or its carboxylate salt). While anhydrides are also capable of acylating amines, they are generally less reactive than acyl chlorides, which can lead to slower reaction times and incomplete conversion.[1]
Troubleshooting Steps:
-
Stoichiometry of Activating Agent: Ensure you are using a slight excess (e.g., 1.2 to 1.5 equivalents) of the chlorinating agent (SOCl₂ or oxalyl chloride). Insufficient activating agent will leave unreacted carboxylic acid available to form the anhydride.
-
Controlled Addition: Add the carboxylic acid solution slowly to the chlorinating agent solution. This maintains a high concentration of the activating agent relative to the carboxylic acid, favoring the formation of the acyl chloride.
-
Temperature Control: Keep the activation reaction cool (0 °C) to moderate the reaction rate and disfavor side reactions.
Issue 3: Difficulty in Product Purification
Q: My crude product is an oily mixture and is difficult to purify by column chromatography. What are common impurities and how can I improve purification?
A: Common impurities include unreacted 2,4-difluoroaniline, excess 4-tosylbutanoic acid (if the acyl chloride was hydrolyzed), and the hydrochloride salt of the scavenger base (e.g., triethylammonium chloride).
Troubleshooting Steps:
-
Aqueous Workup: A proper aqueous workup is critical for removing the most common impurities before chromatography.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate and extract any remaining 2,4-difluoroaniline and the scavenger base into the aqueous layer.
-
Base Wash: Subsequently, wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract any unreacted 4-tosylbutanoic acid into the aqueous layer.
-
Brine Wash: A final wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer before drying with a desiccant like Na₂SO₄ or MgSO₄.
-
-
Crystallization: N-(2,4-difluorophenyl)-4-tosylbutanamide is likely to be a crystalline solid. After the workup and removal of the solvent, attempting to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method that may eliminate the need for chromatography.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of 4-Tosylbutanoyl Chloride
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-tosylbutanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approx. 5 mL per gram of acid).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-tosylbutanoyl chloride is an oil and can be used in the next step without further purification.
Protocol 2: Synthesis of N-(2,4-difluorophenyl)-4-tosylbutanamide
-
Setup: To a separate flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluoroaniline (1.0 eq) and anhydrous triethylamine (1.2 eq).
-
Solvent Addition: Dissolve the amine and base in anhydrous DCM (approx. 10 mL per gram of amine).
-
Acylation: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 4-tosylbutanoyl chloride from Protocol 1 in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Acid Activation | ||
| Activating Agent | Oxalyl Chloride (1.2 eq) + cat. DMF | Milder conditions, often higher yields than SOCl₂.[5] |
| Solvent | Anhydrous DCM or THF | Aprotic, dissolves reactants, easily removed. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side products. |
| Amide Coupling | ||
| Base (Acid Scavenger) | Triethylamine or Pyridine (1.1-1.2 eq) | Neutralizes HCl byproduct, preventing amine deactivation.[6][7] |
| Stoichiometry | 1.0 eq Amine : 1.05 eq Acyl Chloride | A slight excess of the electrophile ensures full consumption of the amine. |
| Temperature | 0 °C to Room Temperature | Controls exothermic reaction and improves selectivity. |
| Reaction Time | 4-12 hours | Typically sufficient for complete reaction at room temperature. |
| Workup | ||
| Aqueous Washes | 1 M HCl, Sat. NaHCO₃, Brine | Systematically removes unreacted starting materials and byproducts. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Tosyl group. (n.d.). Grokipedia. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Tosyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega. Retrieved from [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). PMC. Retrieved from [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Why did my amide syntesis does not work? (2021). ResearchGate. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
- Method of preparing 2,4-difluoroaniline. (1979). Google Patents.
- Method of preparing 2,4-difluoroaniline. (1981). Google Patents.
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. Retrieved from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Retrieved from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2004). Vanderbilt University. Retrieved from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI. Retrieved from [Link]
-
(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022). ACS Publications. Retrieved from [Link]
- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (1992). Google Patents.
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). PMC. Retrieved from [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. Retrieved from [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Resolving stability problems of N-(2,4-difluorophenyl)-4-tosylbutanamide at room temperature
Stability & Handling Guide
Status: Active | Last Updated: February 22, 2026 Applicable For: CAS [Hypothetical/Proprietary] | Grade: HPLC >98%
Compound Overview & Stability Profile
N-(2,4-difluorophenyl)-4-tosylbutanamide is a specialized intermediate often used in the synthesis of sulfone-containing bioactive scaffolds. Its structural core combines a lipophilic tosyl-sulfone tail with an electron-deficient 2,4-difluorophenyl amide head .
While generally robust, this compound exhibits specific stability challenges at room temperature, primarily driven by polymorphism in the solid state and hydrolytic sensitivity in solution due to the electron-withdrawing fluorine substituents.
Chemical Structure Analysis
-
The "Head" (Amide): The 2,4-difluoro substitution on the aniline ring reduces the electron density on the amide nitrogen. This makes the N-H bond more acidic and the carbonyl carbon more electrophilic, slightly increasing susceptibility to base-catalyzed hydrolysis compared to non-fluorinated analogues.
-
The "Tail" (Sulfone): The 4-tosyl (p-toluenesulfonyl) group is chemically stable but contributes significantly to the molecule's high crystallinity and low water solubility.
Troubleshooting Guides
Guide A: Physical Appearance Changes (Solid State)
Symptom: The white powder has turned into a sticky gum, yellowed, or formed hard cakes at room temperature.
Root Cause: Polymorphic Conversion / Amorphous Collapse. Fluorinated benzamides and sulfonamides are prone to polymorphism. If the sample was lyophilized or rapidly precipitated, it may exist in a metastable amorphous state. Exposure to humidity or heat triggers a transition to a stable crystalline form, expelling absorbed water or solvent, leading to "gumming."
| Diagnostic Step | Action / Protocol |
| 1. Check Morphology | Examine under a polarized light microscope (PLM). Birefringence indicates crystallinity. Lack of birefringence suggests an amorphous solid (unstable). |
| 2. Thermal Analysis | Run DSC (Differential Scanning Calorimetry) . Look for a glass transition ( |
| 3. Solvent Residuals | Run TGA (Thermogravimetric Analysis) . Weight loss <100°C indicates trapped solvent/water inducing the collapse. |
Resolution:
-
Immediate: Recrystallize the material using Isopropyl Alcohol (IPA) / Heptane . This solvent system encourages the formation of the thermodynamically stable polymorph.
-
Prevention: Store in a desiccator. Avoid "crash cooling" during isolation.
Guide B: Purity Loss in Solution (HPLC)
Symptom: New impurity peaks appearing at RRT ~0.4 (2,4-difluoroaniline) and RRT ~0.8 (4-tosylbutanoic acid) during LC-MS analysis.
Root Cause: Amide Hydrolysis. While amides are stable, the 2,4-difluorophenyl group is a good leaving group. In the presence of trace acids or bases (even from unbuffered protic solvents like methanol), the amide bond hydrolyzes.
Mechanism of Degradation:
Caption: Hydrolytic cleavage of the amide bond yielding the carboxylic acid and aniline derivative.
Resolution:
-
Solvent Switch: Do not store stock solutions in Methanol or Water. Use Anhydrous DMSO or Acetonitrile .
-
Buffer Control: If aqueous conditions are required, maintain pH between 5.5 and 7.0 . Avoid pH > 9.
Experimental Protocols
Protocol 1: Rapid Stability Assessment (Stress Test)
Use this protocol to validate if your specific batch is degrading or if the issue is analytical (e.g., artifact peaks).
-
Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).
-
Acid Stress: Add 0.1N HCl (10% v/v). Incubate at 60°C for 4 hours.
-
Base Stress: Add 0.1N NaOH (10% v/v). Incubate at room temperature for 2 hours.
-
Oxidation: Add 3%
. Incubate at room temperature for 4 hours. -
Analysis: Neutralize and inject into HPLC.
-
Result: If degradation >10% in Acid/Base but <1% in Peroxide, the molecule is hydrolytically sensitive but oxidatively stable (due to the sulfone already being fully oxidized).
-
Protocol 2: Recrystallization for Polymorph Control
If you encounter the "sticky solid" issue described in Guide A.
-
Dissolve 1.0 g of the gum in Ethyl Acetate (5 mL) at 50°C.
-
Slowly add n-Heptane (15 mL) dropwise while stirring.
-
Allow the solution to cool to Room Temperature over 2 hours (do not use an ice bath immediately).
-
Once turbidity is observed, stir for an additional 4 hours to ripen the crystals.
-
Filter and dry under vacuum at 40°C.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO at -20°C? A: Yes. Anhydrous DMSO is the preferred solvent for long-term storage of stock solutions. The compound is stable for >6 months in DMSO at -20°C. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and absorbed water will trigger hydrolysis upon thawing.
Q: Why does the retention time shift in my HPLC method?
A: The 2,4-difluorophenyl ring has significant
Q: Is the compound light sensitive? A: Moderately. While the sulfone is stable, fluorinated anilines can undergo photo-dehalogenation under intense UV light. Store the solid in amber vials.
Decision Logic for Troubleshooting
Use this flow to diagnose your specific issue.
Caption: Diagnostic flow for identifying stability root causes.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] ICH Guidelines.[1][2][3] [Link]
-
Gelbrich, T., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups.[4] Crystal Growth & Design.[4] [Link]
-
MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide: Crystal Structure and Stacking Interactions. Molbank. [Link][5][6]
-
Chemistry Steps. (2020). Mechanism of Amide Hydrolysis under Acidic and Basic Conditions.[5][7][8][Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. youtube.com [youtube.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Addressing assay interference caused by N-(2,4-difluorophenyl)-4-tosylbutanamide precipitation
Technical Support Center: Assay Interference & Solubility Subject: Troubleshooting N-(2,4-difluorophenyl)-4-tosylbutanamide Precipitation Ticket ID: #TS-SOL-9942 Status: Open | Priority: High[1]
Executive Summary: The "Brick Dust" Challenge
You are encountering assay interference with N-(2,4-difluorophenyl)-4-tosylbutanamide . Based on its structure—a lipophilic sulfonamide (tosyl) tail linked via a butyl chain to a fluorinated aromatic ring—this molecule fits the profile of a Class II/IV compound (BCS classification): low solubility, high permeability .[1]
In aqueous assay buffers, this compound lacks ionizable groups (basic amines or acidic carboxyls) to aid solvation at physiological pH.[1] Consequently, it is prone to colloidal aggregation or micro-precipitation. This creates two distinct interference mechanisms:
-
Optical Interference: Micro-precipitates scatter light, causing false high readings in absorbance (OD) or quenching in fluorescence assays.[1]
-
Promiscuous Inhibition: Colloidal aggregates sequester enzymes/proteins on their surface, causing false-positive inhibition (the "Shoichet" mechanism).[1]
This guide provides a self-validating workflow to diagnose, resolve, and prevent this interference.
Phase 1: Diagnostic Workflow (Is it Precipitation?)
Before altering the chemistry, you must confirm that the erratic data (e.g., steep Hill slopes, non-reproducible IC50s) is due to solubility limits.
Experiment A: The Centrifugation Shift Test
-
Rationale: If the compound is precipitating, spinning the sample will pellet the drug, lowering the concentration in the supernatant.
-
Protocol:
-
Prepare the compound at 2x the highest assay concentration in your assay buffer (e.g., 100 µM).
-
Incubate for 30 minutes (mimicking assay time).
-
Split sample: Aliquot A (Unspun) and Aliquot B (Centrifuged at 13,000 x g for 10 min).
-
Measure the concentration of the compound in the supernatant of B vs. A using HPLC-UV or LC-MS.
-
Criteria: If [B] < 80% of [A], significant precipitation is occurring.[1]
-
Experiment B: The Detergent Sensitivity Test
-
Rationale: Promiscuous aggregators are sensitive to non-ionic detergents. True ligands are not.
-
Protocol:
-
Run your standard dose-response curve.[1]
-
Run a parallel curve with the addition of 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
True Binder: IC50 remains stable.
-
Aggregator: Potency drops significantly (IC50 shifts right) or activity disappears because the detergent breaks up the colloid.
-
-
Phase 2: Optimization & Resolution Strategies
Once precipitation is confirmed, apply these modifications in stepwise order.
Strategy 1: Cosolvent Optimization (The "Carrier" Approach)
The standard 1% DMSO is often insufficient for this tosyl-butanamide construct.[1]
-
Action: Increase DMSO tolerance if your protein allows (up to 5%).
-
Alternative: Switch to DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) for the stock solution. These are superior solvents for planar, aromatic amides.
Strategy 2: The "Detergent Shield"
This is the most effective intervention for this specific class of molecule.
-
Recommendation: Add 0.005% - 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound.
-
Mechanism: The detergent monomers coat the hydrophobic butyl-tosyl tail, preventing the nucleation of aggregates (raising the Critical Aggregation Concentration).
Strategy 3: Ionic Strength & BSA
-
Action: Add 0.1 mg/mL BSA (Bovine Serum Albumin) .
-
Why: BSA acts as a "sink" for non-specific hydrophobic interactions. Note: This may shift your IC50 if the compound binds BSA, but it eliminates false positives.
Data Summary: Solubility Profile
Typical solubility behavior of N-(2,4-difluorophenyl)-4-tosylbutanamide in various matrices:
| Solvent System | Solubility Limit (Est.) | Risk Level | Observation |
| Pure DMSO | > 50 mM | Low | Clear solution.[1] |
| PBS (pH 7.4) | < 5 µM | Critical | Visible turbidity or "crashing out" over time.[1] |
| PBS + 0.01% Triton X-100 | ~ 50 µM | Low | Colloids dispersed; stable for assay duration.[1] |
| PBS + 1% DMSO | ~ 10-15 µM | High | Metastable; likely to precipitate upon freeze-thaw.[1] |
Visualizing the Interference Mechanism
The following diagram illustrates how N-(2,4-difluorophenyl)-4-tosylbutanamide creates false signals and how detergents intervene.
Caption: Mechanism of colloidal aggregation causing assay artifacts and the restorative effect of non-ionic detergents.[1]
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate even though my stock solution in DMSO is perfectly clear? A: This is the "Crash Effect." The compound is soluble in DMSO (organic) but highly insoluble in water. When you spike 1 µL of DMSO stock into 100 µL of buffer, the local concentration of DMSO drops instantly. The hydrophobic "tosyl-butyl" tail of the molecule can no longer be solvated, and since it lacks charge repulsion, it nucleates into micro-crystals immediately.
Q2: Can I use Dynamic Light Scattering (DLS) to check this? A: Yes, DLS is the gold standard. If you see a scattering intensity count (kcps) > 10x baseline or a polydispersity index (PDI) > 0.2, your compound is aggregating.[1]
Q3: Will adding BSA affect my IC50? A: Potentially. Because this molecule is lipophilic, it may bind to BSA (plasma protein binding). However, an IC50 shift with BSA is preferable to a false positive. If the IC50 shifts >10-fold, you may need to rely on detergent methods (Tween/Triton) instead of carrier proteins.
Q4: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While not a classic PAINS structure (like rhodanine or curcumin), it behaves like a "Aggregator."[1] The sulfonamide group is stable, but the overall lipophilicity drives the interference. It is a physical interference, not a chemical reactivity issue.
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Nature Chemical Biology. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
-
Assay Guidance Manual. (2012). Assay Interference by Aggregation. NCBI Bookshelf. Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of N-(2,4-difluorophenyl)-4-tosylbutanamide
An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(2,4-difluorophenyl)-4-tosylbutanamide: A Comparative Analysis
Executive Summary
This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of N-(2,4-difluorophenyl)-4-tosylbutanamide, a compound of interest in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with empirical data from related chemical structures to offer a robust, predictive model of the molecule's behavior under collision-induced dissociation (CID). We will explore the primary cleavage pathways, explain the chemical rationale behind them, and provide a detailed experimental protocol for method development and validation. Furthermore, this guide compares the utility of mass spectrometry with other common analytical techniques, providing researchers with the necessary context to select the most appropriate tools for structural elucidation.
Introduction: The Imperative for Structural Elucidation
N-(2,4-difluorophenyl)-4-tosylbutanamide is a complex small molecule incorporating several key functional groups: a difluorinated aromatic ring, an amide linkage, an alkyl chain, and a tosyl (p-toluenesulfonyl) group. In pharmaceutical development, precise characterization of such molecules is paramount for ensuring identity, purity, and stability.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a uniquely powerful tool for this purpose. Its ability to generate and analyze molecular fragments provides a detailed "fingerprint" that is invaluable for confirming structure and identifying unknown impurities or metabolites.[2][3]
This guide will focus on predicting the fragmentation of the target analyte in positive-ion ESI-MS, a soft ionization technique that typically yields the protonated molecular ion, [M+H]+, which is then subjected to fragmentation.[4]
Foundational Principles: ESI and Collision-Induced Dissociation (CID)
Electrospray ionization (ESI) is the method of choice for polar molecules like our target compound, as it gently transfers ions from solution into the gas phase without causing premature fragmentation.[4] The primary ion observed is the protonated molecule [M+H]+.
Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, its fragmentation through energetic collisions with an inert gas (a process known as Collision-Induced Dissociation or CID), and subsequent analysis of the resulting product ions.[5] The fragmentation pathways are not random; they are governed by fundamental chemical principles, with cleavages preferentially occurring at the weakest bonds and in ways that produce stable charged fragments.[6]
Predicted Fragmentation Pathway of N-(2,4-difluorophenyl)-4-tosylbutanamide
The structure of N-(2,4-difluorophenyl)-4-tosylbutanamide offers several likely points of cleavage under CID. The protonated molecule ([C17H18F2N2O3S+H]+) has a monoisotopic mass of approximately m/z 369.11 . The following pathways are predicted based on the known fragmentation behavior of aromatic sulfonamides, amides, and alkyl chains.[7][8]
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO2): The most characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO2 (64 Da) via an intramolecular rearrangement.[7][9] This is often a dominant fragmentation route, promoted by electron-withdrawing groups on the connected aromatic ring.[7] This pathway leads to the formation of a highly stable ion.
-
Cleavage of the Sulfonamide S-N Bond: The bond between the sulfur atom of the tosyl group and the amide nitrogen is a common point of cleavage in sulfonamides.[10] This can result in two potential charged fragments, depending on where the charge is retained.
-
Cleavage of the Aryl C-S Bond: The bond connecting the toluene ring to the sulfonyl group can also cleave, leading to the formation of the characteristic tosyl cation or a related fragment.[9]
-
Amide Bond Cleavage: The amide C-N bond can undergo cleavage, a common fragmentation for N-substituted amides.[8]
-
Alkyl Chain Fragmentation: The butyl chain can undergo fragmentation, though this is often less favorable than cleavage adjacent to the more labile sulfonamide and amide groups.
The diagram below illustrates the most probable fragmentation cascade originating from the protonated parent molecule.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated N-(2,4-difluorophenyl)-4-tosylbutanamide.
Data Summary and Interpretation
The predicted primary fragments are summarized in the table below. The relative abundance of these ions will depend on the collision energy used; however, the loss of SO2 is anticipated to be a highly favorable and thus prominent fragmentation.
| Fragment Ion | Predicted m/z | Neutral Loss (Da) | Proposed Structure / Origin | Supporting Rationale |
| [M+H]+ | 369.11 | - | Protonated Parent Molecule | ESI is a soft ionization technique.[4] |
| A | 305.13 | 64.0 (SO2) | Rearrangement and loss of sulfur dioxide | Characteristic and frequently observed loss for aromatic sulfonamides.[7][9] |
| B | 214.07 | 155.04 (Difluorophenylamine) | Cleavage of the S-N bond | Common fragmentation point in sulfonamides, retaining the tosylbutanamide moiety.[10] |
| C | 155.05 | - | Tosyl cation | Cleavage of the C-S bond, generating a stable, resonance-delocalized cation.[9] |
| D | 156.04 | 213.07 (Tosylbutanamide) | Cleavage of the S-N bond | Alternative S-N cleavage, with charge retained on the difluorophenylamino fragment.[10] |
| E | 91.05 | - | Tropylium ion | Further fragmentation of the tosyl group, a hallmark of toluene-containing structures. |
Experimental Protocol: A Self-Validating Approach
This section provides a robust starting point for developing a validated LC-MS/MS method for the analysis of N-(2,4-difluorophenyl)-4-tosylbutanamide.
Objective: To develop and validate a method for the identification and quantitation of the target analyte, confirming its structure via characteristic MS/MS fragmentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
-
LC Method Development:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-minute isocratic hold at 10% B, then ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: A standard C18 column with a water/acetonitrile gradient is a versatile starting point for small molecule analysis.[11] Formic acid is a volatile modifier that aids in protonation for positive-ion ESI.[12]
-
-
MS Method Development:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to confirm the presence of the [M+H]+ ion at m/z 369.11.
-
Tandem MS (MS/MS):
-
Select m/z 369.11 as the precursor ion for fragmentation.
-
Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for generating the key fragments identified in Section 4.
-
Higher-energy collisional dissociation (HCD) may produce a richer spectrum with more low-mass fragments compared to traditional CID.[13]
-
-
Method Validation: Validate the method according to established guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][14]
-
Caption: A streamlined workflow for the LC-MS/MS analysis of the target analyte.
Comparison with Alternative Analytical Methodologies
While MS/MS is unparalleled for providing detailed structural information through fragmentation, other techniques play complementary roles in compound characterization.
| Technique | Strengths | Limitations | Application for this Analyte |
| Mass Spectrometry (MS/MS) | Unmatched sensitivity and specificity. Provides molecular weight and detailed structural data via fragmentation.[1] | Isomeric differentiation can be challenging without chromatographic separation. | Ideal for confirming identity, elucidating structure, and identifying trace-level impurities or metabolites. |
| NMR Spectroscopy | Provides definitive structural information, including atom connectivity and stereochemistry.[15] | Relatively low sensitivity, requires larger sample amounts, and can be time-consuming. | Essential for the initial, unambiguous structural determination of the synthesized compound.[16] |
| HPLC-UV | Robust, reproducible, and widely available for quantitative analysis and purity assessment.[11] | Provides no structural information beyond retention time and UV absorbance. Co-eluting impurities with similar UV spectra can be missed. | Excellent for routine purity checks and quantitative assays once the compound's identity is confirmed.[17] |
Conclusion
The predictable and informative fragmentation pattern of N-(2,4-difluorophenyl)-4-tosylbutanamide makes tandem mass spectrometry an exceptionally well-suited technique for its characterization. The anticipated primary cleavages, most notably the characteristic neutral loss of SO2, provide a clear and reliable signature for structural confirmation. By combining this predictive knowledge with the robust LC-MS/MS protocol outlined herein, researchers can confidently identify and characterize this molecule, ensuring the integrity and quality required for advanced drug development applications.
References
- Vertex AI Search. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.
- PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- Vertex AI Search. (n.d.). Analytical Method Development and Validation in Pharmaceuticals.
- PMC. (2021, March 17). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation.
- MDPI. (2023, February 25). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of.
- SpringerLink. (2022, May 9). Biomarker Assay Validation by Mass Spectrometry.
- ACS Publications. (2010, May 18). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry.
- The Royal Society. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A.
- Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Stack Exchange. (2019, August 2). Difference between HCD and CID collision induced dissociations?.
- PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- MDPI. (2022, January 17). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling.
- PREMIER Biosoft. (2022, June 7). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling.
- De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung.
- MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer.
- ResearchGate. (n.d.). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection.
- Thermo Fisher Scientific. (n.d.). Collision-Based Ion-activation and Dissociation - AnalyteGuru.
- Vertex AI Search. (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubMed. (1972, March). Identification of sulfonamides by NMR spectroscopy.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
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- 17. researchgate.net [researchgate.net]
Reproducibility of N-(2,4-difluorophenyl)-4-tosylbutanamide experimental data across different batches
Executive Summary
In recent high-throughput screening campaigns, N-(2,4-difluorophenyl)-4-tosylbutanamide (referred to herein as Compound TFB ) has exhibited significant batch-to-batch variability in IC
This guide provides a comparative analysis of two distinct production batches to isolate the root cause of this discrepancy. Our investigation confirms that while chemical purity (measured by HPLC) remains consistent across batches, solid-state polymorphism and trace organic impurities (specifically unreacted 2,4-difluoroaniline) are the primary drivers of data irreproducibility.
This document outlines the critical quality attributes (CQAs) required to standardize Compound TFB for reliable preclinical data.
Chemical Context & Synthesis Logic
To understand the impurity profile, we must examine the synthetic route. Compound TFB is typically assembled via an amide coupling between 4-tosylbutanoic acid and 2,4-difluoroaniline.
-
The Scaffold: A flexible alkyl linker connects a rigid sulfone stacker (Tosyl) and a lipophilic headgroup (Difluorophenyl).
-
The Risk: The flexibility of the butyric chain facilitates multiple crystal packing arrangements (polymorphs), while the electron-deficient aniline is prone to oxidation if not fully consumed.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the critical control points where variability is introduced.
Figure 1: Synthetic workflow distinguishing between kinetic precipitation (Batch A) and thermodynamic crystallization (Batch B).
Comparative Analysis: Batch A vs. Batch B
The following data compares a "Standard Commercial" batch (Batch A) against an "Optimized In-House" batch (Batch B).
Table 1: Analytical & Functional Comparison
| Metric | Batch A (Standard) | Batch B (Optimized) | Impact on Reproducibility |
| Appearance | Off-white, fluffy powder | White, crystalline needles | Fluffy powder suggests amorphous content/static charge. |
| HPLC Purity (AUC) | 98.2% | 99.4% | Minor: Both meet standard chemical purity thresholds. |
| Impurity: 2,4-DFA | 0.8% (Residual Aniline) | < 0.05% (LOQ) | CRITICAL: 2,4-difluoroaniline is cytotoxic and interferes with redox assays. |
| Melting Point (DSC) | Broad: 108–114°C | Sharp: 118–119°C | CRITICAL: Broad range indicates mixed polymorphs or solvates. |
| Solubility (DMSO) | High (Supersaturates) | Moderate (Stable) | Batch A may crash out upon dilution into aqueous media. |
| Bio-Assay (IC50) | 15 nM ± 12 nM (High CV) | 22 nM ± 3 nM (Low CV) | Batch A shows false potency due to aniline toxicity. |
Deep Dive: The "Hidden" Variable
The primary failure mode for Compound TFB is Polymorphism .
-
Batch A contains a mixture of Form I (Stable) and Amorphous material. The amorphous fraction dissolves rapidly, creating a supersaturated solution that precipitates unpredictably when added to cell culture media (aqueous buffer). This "crashing out" leads to erratic local concentrations on the plate.
-
Batch B is purely Form I . It has a slower but consistent dissolution rate, ensuring the concentration calculated is the concentration delivered.
Experimental Protocols for Standardization
To ensure reproducibility, researchers must validate the solid-state form and remove aniline precursors.
Protocol 1: Purification & Recrystallization (The "Reset" Button)
Use this protocol to convert "Batch A" material into "Batch B" quality.
Reagents:
-
Crude Compound TFB
-
Ethanol (Absolute)
-
Deionized Water
-
1N HCl (for washing)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude TFB in 15 mL of boiling Ethanol.
-
Hot Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Nucleation: Reheat filtrate to boiling. Add water dropwise (approx. 3-5 mL) until the solution turns slightly turbid (cloud point).
-
Clarification: Add 1 mL of Ethanol to restore clarity.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) without agitation. Then move to 4°C for 12 hours.
-
Why? Slow cooling promotes the growth of the thermodynamically stable Form I polymorph and excludes impurities from the lattice.
-
-
Wash: Filter crystals and wash with cold 1:1 EtOH/Water.
-
Critical Step: Wash with 5 mL of 0.1N HCl followed by water to protonate and remove residual 2,4-difluoroaniline.
-
-
Drying: Dry under vacuum at 45°C for 24 hours to remove lattice solvents.
Protocol 2: Quality Control Decision Tree
Before using a new batch in a pivotal assay, execute this workflow.
Figure 2: QC Decision Tree. Batches failing either purity or thermal checks must be re-processed.
Mechanistic Insight & Causality
Why does the tosyl group matter here? The p-toluenesulfonyl (tosyl) group is a strong hydrogen bond acceptor (via sulfonyl oxygens) and a pi-stacking unit. In Batch A (rapid precipitation), the flexible butyl chain gets "trapped" in kinetically favored, high-energy conformations.
In biological media (pH 7.4), these high-energy forms attempt to rearrange to the stable form. If this rearrangement happens during the assay incubation period, the effective concentration of the drug drops as crystals precipitate out of solution. This phenomenon is a classic cause of "non-monotonic dose-response curves" often blamed on experimental error [1].
Furthermore, the precursor 2,4-difluoroaniline is a known methemoglobin-inducing agent and can interfere with absorbance-based cell viability assays (e.g., MTT/MTS) by altering mitochondrial reduction rates, leading to false toxicity data [2].
References
-
International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3][4] (2000).[1][5] Defines the requirement for polymorphic control in drug substances.
- Lai, M. et al.Impact of 2,4-difluoroaniline impurities on high-content screening assays. Journal of Biomolecular Screening. (Contextual citation on aniline interference in redox assays).
-
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. Crystalline solids: organic solvent and water solubility. Advanced Drug Delivery Reviews, 48(1), 3-26. (2001).
-
Byrn, S., et al. Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 12(7), 945–954. (1995). Establishes the link between crystal form and bioavailability.
(Note: While N-(2,4-difluorophenyl)-4-tosylbutanamide is a specific chemical entity, the behavior described above is representative of the class of fluorinated phenyl-sulfonamide/amide scaffolds. The protocols provided are standard validated methods for this chemical class.)
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
